TNO155 - 1801765-04-7

TNO155

Catalog Number: EVT-2680652
CAS Number: 1801765-04-7
Molecular Formula: C18H24ClN7OS
Molecular Weight: 421.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Batoprotafib is an inhibitor of protein tyrosine phosphatase (PTP) non-receptor type 11 (SHP2; src homology region 2 domain phosphatase; PTPN11), with potential antineoplastic activity. Upon oral administration,batoprotafib binds to and inhibits SHP2. This prevents SHP2-mediated signaling, inhibits MAPK signaling and prevents growth of SHP2-expressing tumor cells. SHP2, an oncoprotein overexpressed in a variety of cancer cell types, regulates cell survival, differentiation and proliferation through activation of the RAS-RAF-ERK signaling pathway. SHP2 also regulates programmed cell death 1 (PD-1)-mediated signal transduction and is involved in immune checkpoint modulation.
Overview

TNO155 is a novel compound classified as an allosteric inhibitor of the protein SHP2 (Src Homology 2 Domain-Containing Phosphatase 2). It is primarily being researched for its potential therapeutic applications in oncology, particularly in cancers driven by receptor tyrosine kinases (RTKs) and RAS mutations. TNO155 is notable for its ability to inhibit SHP2 activity, which plays a crucial role in transducing signals from activated RTKs, making it a promising candidate for cancer treatment.

Source and Classification

TNO155 was developed by Novartis and is currently undergoing clinical trials. It is classified as a small molecule drug that selectively targets SHP2, making it a part of a new class of anti-cancer agents. The compound has shown efficacy in preclinical studies against various cancer types, including those with mutations in KRAS, a common oncogene associated with aggressive tumors .

Synthesis Analysis

The synthesis of TNO155 involves complex organic chemistry techniques. The initial steps include an aldol reaction that forms the core structure of the molecule. Subsequent modifications are made to introduce specific functional groups that enhance its potency and selectivity as an inhibitor of SHP2. The detailed synthesis pathway includes the use of various reagents and conditions optimized to yield high purity and efficacy .

Molecular Structure Analysis

TNO155 has a well-defined molecular structure characterized by the following chemical formula: C18H24ClN7OS. Its molecular weight is approximately 421.15 g/mol. The structure features multiple functional groups that contribute to its biological activity, including a chlorinated aromatic ring and a complex nitrogen-containing heterocycle. The three-dimensional conformation of TNO155 allows it to bind effectively to the SHP2 protein, inhibiting its phosphatase activity .

Chemical Reactions Analysis

TNO155 undergoes various chemical reactions during its synthesis and when interacting with biological systems. The compound's reactivity is primarily centered around its electrophilic sites, which can participate in nucleophilic attacks by biological molecules, leading to the inhibition of SHP2 activity. In vitro studies have demonstrated that TNO155 effectively reduces cell viability in cancer cell lines through mechanisms that involve blocking downstream signaling pathways associated with RTK activation .

Mechanism of Action

The mechanism of action of TNO155 involves the inhibition of SHP2, which is critical for mediating signals from activated RTKs. By binding to SHP2, TNO155 prevents the dephosphorylation of key signaling proteins involved in cell proliferation and survival pathways. This action leads to reduced activation of downstream effectors such as ERK and AKT, ultimately inhibiting tumor growth and promoting apoptosis in cancer cells. Studies have shown that TNO155 can synergize with other targeted therapies, enhancing their efficacy against resistant cancer types .

Physical and Chemical Properties Analysis

TNO155 exhibits several important physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and exhibits varying solubility in aqueous solutions depending on pH.
  • Stability: The compound shows good stability under physiological conditions, making it suitable for oral administration.
  • Bioavailability: TNO155 is designed to be orally bioavailable, allowing for convenient dosing regimens in clinical settings .
Applications

TNO155 is primarily being investigated for its applications in cancer therapy. Its ability to inhibit SHP2 makes it a potential treatment option for cancers characterized by RTK activation or RAS mutations, including non-small cell lung cancer and colorectal cancer. Ongoing clinical trials are evaluating its efficacy both as a monotherapy and in combination with other targeted therapies such as EGFR inhibitors, BRAF inhibitors, and immune checkpoint inhibitors . The compound's unique mechanism provides a promising avenue for overcoming resistance to existing treatments and improving patient outcomes in oncology.

Introduction to Src Homology-2-Containing Protein Tyrosine Phosphatase-2 as a Therapeutic Target in Oncology

Role of Src Homology-2-Containing Protein Tyrosine Phosphatase-2 in Oncogenic Signaling Pathways

Src Homology-2-Containing Protein Tyrosine Phosphatase-2 (encoded by Protein Tyrosine Phosphatase Non-Receptor Type 11) is a ubiquitously expressed non-receptor protein tyrosine phosphatase that functions as a critical signaling node in multiple cancer-associated pathways. Its structure comprises two N-terminal Src Homology-2 domains (N-Src Homology-2 and C-Src Homology-2), a protein tyrosine phosphatase domain, and a C-terminal tail with tyrosine phosphorylation sites (Tyr542, Tyr580). In the basal state, Src Homology-2-Containing Protein Tyrosine Phosphatase-2 maintains an autoinhibited conformation where the N-Src Homology-2 domain sterically blocks the catalytic site. Upon activation by growth factors, cytokines, or extracellular matrix engagement, phosphotyrosine ligands bind the Src Homology-2 domains, inducing a conformational shift that releases autoinhibition and exposes the catalytic pocket [1] [8].

Oncogenic signaling by Src Homology-2-Containing Protein Tyrosine Phosphatase-2 occurs through both mutation-dependent and wild-type mechanisms. Gain-of-function mutations (e.g., Glu76Lys, Ala72Ser, Asp61Gly) destabilize the autoinhibited conformation, leading to constitutive activation predominantly observed in juvenile myelomonocytic leukemia (35%), myelodysplastic syndromes (10%), and childhood acute myeloid leukemia (7%) [2] [4]. In solid tumors, wild-type Src Homology-2-Containing Protein Tyrosine Phosphatase-2 is hyperactivated through tyrosine phosphorylation (pTyr542) and membrane recruitment, driving tumor progression and therapy resistance. Phosphorylated Src Homology-2-Containing Protein Tyrosine Phosphatase-2 serves as a scaffold and phosphatase that activates downstream effectors:

  • Ras–Rapidly Accelerated Fibrosarcoma–Mitogen-Activated Protein Kinase pathway: Src Homology-2-Containing Protein Tyrosine Phosphatase-2 dephosphorylates Sprouty and Ras GTPase-activating protein, prolonging Ras–GTP loading and extracellular signal-regulated kinase activation [2] [6].
  • Phosphoinositide 3-Kinase–Protein Kinase B pathway: Src Homology-2-Containing Protein Tyrosine Phosphatase-2 facilitates phosphoinositide 3-kinase activation through Gab adaptor proteins, promoting survival signals [8] [9].
  • Programmed Death-1 immune checkpoint: Src Homology-2-Containing Protein Tyrosine Phosphatase-2 dimerization with programmed death-1 immunoreceptor tyrosine-based switch motif domains inhibits T cell receptor signaling, enabling immune evasion [7] [9].

Table 1: Oncogenic Roles of Src Homology-2-Containing Protein Tyrosine Phosphatase-2 in Human Cancers

Cancer TypeActivation MechanismKey Pathogenic Functions
Juvenile Myelomonocytic LeukemiaSomatic gain-of-function mutations (e.g., Glu76Lys)Cytokine-independent myeloid proliferation; extracellular signal-regulated kinase hyperactivation
Breast CancerPhosphorylation at Tyr542; extracellular matrix engagementFibroblast growth factor receptor-driven therapy resistance; 3D growth in extracellular matrix-rich environments
Non-Small Cell Lung CancerReceptor tyrosine kinase amplification; wild-type overexpressionEpidermal growth factor receptor inhibitor resistance; Ras–Rapidly Accelerated Fibrosarcoma reactivation
Colorectal CancerWild-type membrane translocationSustained extracellular signal-regulated kinase signaling independent of Rat Sarcoma mutations

Clinical evidence demonstrates that phosphorylated Src Homology-2-Containing Protein Tyrosine Phosphatase-2 (pTyr542) correlates with poor survival in breast cancer patients and drives metastasis through extracellular matrix-derived signals. Genetic depletion of Src Homology-2-Containing Protein Tyrosine Phosphatase-2 reduces pulmonary metastasis by 70% in murine models, validating its therapeutic relevance [6] [8].

Allosteric Modulation of Src Homology-2-Containing Protein Tyrosine Phosphatase-2: A Paradigm Shift in Drug Discovery

Targeting Src Homology-2-Containing Protein Tyrosine Phosphatase-2 presented historical challenges due to the highly conserved, polar catalytic site shared across protein tyrosine phosphatases. Early orthosteric inhibitors (e.g., National Service Center-87877) exhibited insufficient selectivity and cellular permeability, limiting clinical utility [1] [5]. This impasse was overcome through structural characterization of Src Homology-2-Containing Protein Tyrosine Phosphatase-2’s allosteric pocket, revealing three druggable sites:

  • Tunnel site: A central cavity formed at the N-Src Homology-2/protein tyrosine phosphatase domain interface
  • Latch site: A groove stabilized by Arg111 and Glu249
  • Groove site: A surface pocket adjacent to the tunnel [5] [7]

Allosteric inhibitors exploit these pockets to stabilize the autoinhibited conformation, preventing catalytic activation. This approach offers three key pharmacological advantages over orthosteric inhibition:

  • Enhanced selectivity: Allosteric sites exhibit lower conservation than the catalytic cleft across phosphatases, reducing off-target effects [3].
  • Pro-drug potential: Allosteric compounds exhibit favorable physicochemical properties (lower molecular weight, reduced polarity) that improve cellular uptake [3] [5].
  • Context-dependent activity: Allosteric modulators preferentially inhibit disease-associated Src Homology-2-Containing Protein Tyrosine Phosphatase-2 activation states without completely ablating physiological function [1].

The discovery of Small molecule Src Homology-2 domain-containing protein tyrosine phosphatase-2 inhibitor No. 99 in 2016 marked a watershed moment. Small molecule Src Homology-2 domain-containing protein tyrosine phosphatase-2 inhibitor No. 99 binds the tunnel site with 0.071 μM affinity, acting as a "molecular glue" that reinforces the autoinhibited conformation. This compound demonstrated potent suppression of receptor tyrosine kinase–driven extracellular signal-regulated kinase phosphorylation in vitro and in vivo, inspiring clinical development of tunnel-site inhibitors [5] [7].

Properties

CAS Number

1801765-04-7

Product Name

TNO155

IUPAC Name

(3S,4S)-8-[6-amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine

Molecular Formula

C18H24ClN7OS

Molecular Weight

421.9 g/mol

InChI

InChI=1S/C18H24ClN7OS/c1-10-14(20)18(9-27-10)3-6-26(7-4-18)12-8-24-17(16(22)25-12)28-11-2-5-23-15(21)13(11)19/h2,5,8,10,14H,3-4,6-7,9,20H2,1H3,(H2,21,23)(H2,22,25)/t10-,14+/m0/s1

InChI Key

UCJZOKGUEJUNIO-IINYFYTJSA-N

SMILES

CC1C(C2(CCN(CC2)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)N)Cl)CO1)N

Solubility

not available

Canonical SMILES

CC1C(C2(CCN(CC2)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)N)Cl)CO1)N

Isomeric SMILES

C[C@H]1[C@H](C2(CCN(CC2)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)N)Cl)CO1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.